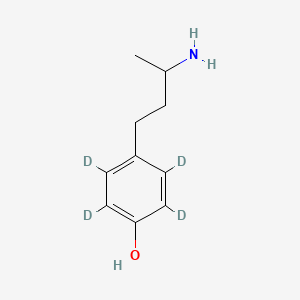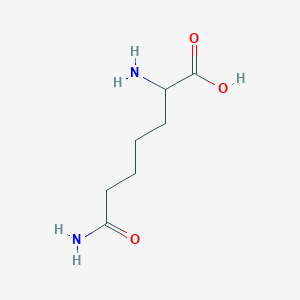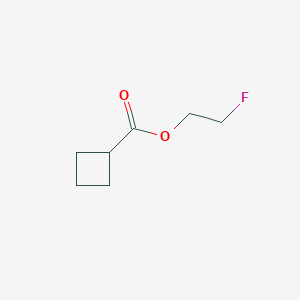
2-Fluoroethyl cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl cyclobutanecarboxylate is an organic compound that features a cyclobutane ring attached to a carboxylate ester group, with a fluoroethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with 2-fluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclobutanecarboxylic acid and 2-fluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions involving the fluoroethyl group.
Major Products Formed
Hydrolysis: Cyclobutanecarboxylic acid and 2-fluoroethanol.
Reduction: 2-Fluoroethyl cyclobutanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoroethyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoroethyl cyclobutanecarboxylate in biological systems involves its hydrolysis to cyclobutanecarboxylic acid and 2-fluoroethanol. The fluoroethyl group can interact with various molecular targets, potentially inhibiting enzymes or altering cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the fluoroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Fluoroethyl acetate: Contains a simpler ester group, making it less structurally complex than 2-Fluoroethyl cyclobutanecarboxylate.
Ethyl cyclobutanecarboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both a cyclobutane ring and a fluoroethyl group
Propiedades
Número CAS |
211628-33-0 |
|---|---|
Fórmula molecular |
C7H11FO2 |
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
2-fluoroethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11FO2/c8-4-5-10-7(9)6-2-1-3-6/h6H,1-5H2 |
Clave InChI |
VIAVIFGIAWBUNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
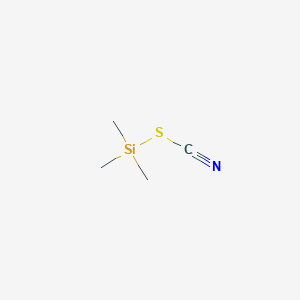
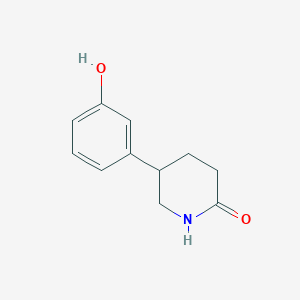
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
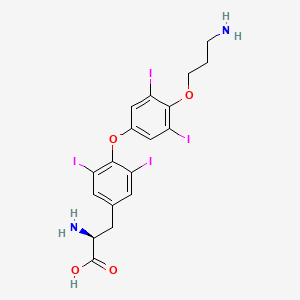
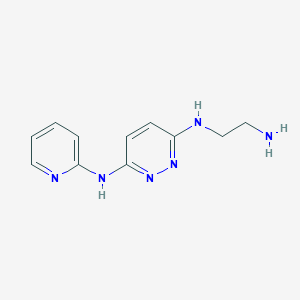
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
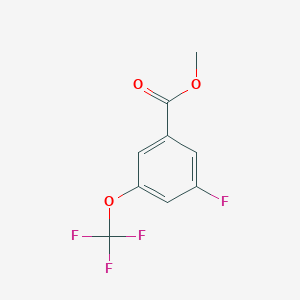
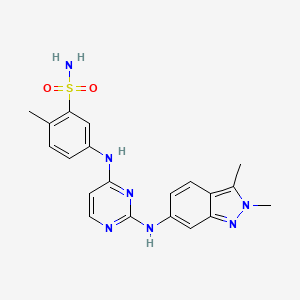
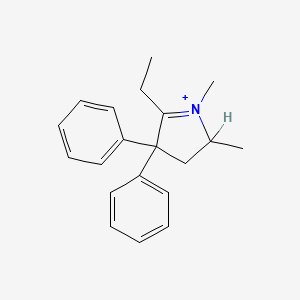
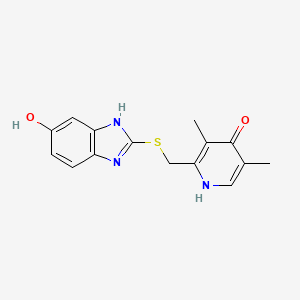
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
